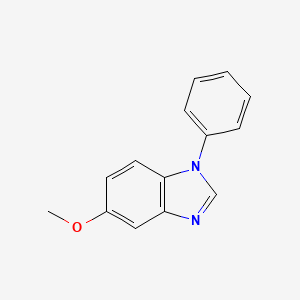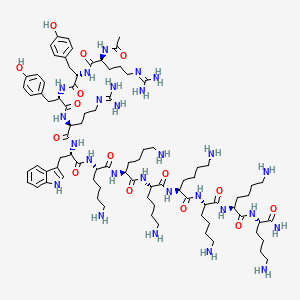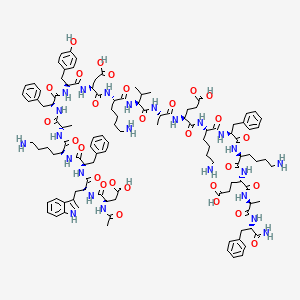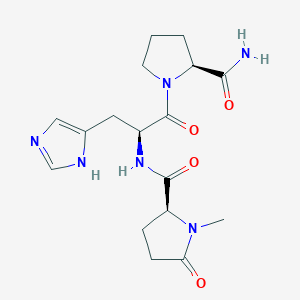![molecular formula C16H9NO B3062739 7-Oxo-7H-dibenzo[de,g]quinoline CAS No. 38750-39-9](/img/structure/B3062739.png)
7-Oxo-7H-dibenzo[de,g]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxo-7H-dibenzo[de,g]quinoline est un composé aromatique hétérocyclique qui appartient à la famille des dérivés de la quinoléine. Ce composé est caractérisé par sa structure cyclique fusionnée, qui comprend deux cycles benzéniques et une partie quinoléine. La présence d'un groupe céto à la 7ème position du cycle quinoléine confère à ce composé des propriétés chimiques uniques.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de la 7-Oxo-7H-dibenzo[de,g]quinoline implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la condensation de la 2-aminobenzophénone avec un aldéhyde approprié, suivie de étapes de cyclisation et d'oxydation. Les conditions réactionnelles nécessitent souvent l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de la this compound peut impliquer des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions
La 7-Oxo-7H-dibenzo[de,g]quinoline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé davantage pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction peuvent convertir le groupe céto en groupe hydroxyle.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire à différentes positions sur les cycles aromatiques.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les agents nitrants sont utilisés dans des conditions contrôlées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinoléine avec des groupes céto ou carboxyle supplémentaires, tandis que la réduction peut produire des hydroxyquinoléines .
Applications de la recherche scientifique
La this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique, en particulier dans le traitement du cancer et des maladies infectieuses.
Industrie : Elle est utilisée dans le développement de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme par lequel la this compound exerce ses effets implique des interactions avec diverses cibles moléculaires. Dans les systèmes biologiques, elle peut s'intercaler dans l'ADN, perturbant les processus de réplication et de transcription. Cette intercalation peut inhiber l'activité d'enzymes telles que les topoisomérases, entraînant des effets cytotoxiques. La capacité du composé à former des complexes stables avec des ions métalliques contribue également à son activité biologique .
Applications De Recherche Scientifique
7-Oxo-7H-dibenzo[de,g]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 7-Oxo-7H-dibenzo[de,g]quinoline exerts its effects involves interactions with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation can inhibit the activity of enzymes such as topoisomerases, leading to cytotoxic effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Composés similaires
7-Oxo-7H-dibenzo[de,h]quinoline : Structure similaire mais avec une fusion de cycle différente.
7-Hydroxy-7H-dibenzo[de,g]quinoline : Contient un groupe hydroxyle au lieu d'un groupe céto.
7-Amino-7H-dibenzo[de,g]quinoline : Contient un groupe amino à la 7ème position.
Unicité
La 7-Oxo-7H-dibenzo[de,g]quinoline est unique en raison de sa structure cyclique spécifique et de la présence du groupe céto, qui confère une réactivité chimique et une activité biologique distinctes. Sa capacité à s'intercaler dans l'ADN et à inhiber les enzymes topoisomérases la distingue d'autres composés similaires .
Propriétés
Numéro CAS |
38750-39-9 |
|---|---|
Formule moléculaire |
C16H9NO |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one |
InChI |
InChI=1S/C16H9NO/c18-16-13-6-2-1-5-11(13)12-7-3-4-10-8-9-17-15(16)14(10)12/h1-9H |
Clé InChI |
GHWKWAMIXPOYPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC4=C3C(=NC=C4)C2=O |
Key on ui other cas no. |
38750-39-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



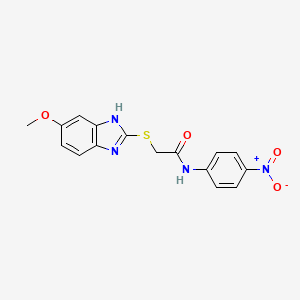

![4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B3062669.png)
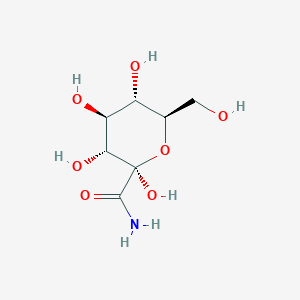
![L-Valinamide, N-[(3-fluorophenyl)methyl]glycyl-N1-[(1S,2R)-3-[[(3-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-3-methyl-](/img/structure/B3062686.png)

![(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-pyridin-2-yl-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B3062711.png)
